Cas no 1391205-82-5 (2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol)

2-Amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a nitro-substituted aromatic ring and a methyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural features, including the amino and hydroxyl functional groups, enable its use in asymmetric catalysis and as a building block for complex molecules. The nitro group offers further reactivity for functionalization, while the methyl substituent enhances steric and electronic modulation. This compound is valued for its potential in enantioselective transformations and as a precursor for bioactive compounds.
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol structure
1391205-82-5 structure
商品名:2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
CAS番号:1391205-82-5
MF:C9H12N2O3
メガワット:196.203182220459
CID:5901606
PubChem ID:130043295

2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
    • EN300-1841427
    • 1391205-82-5
    • インチ: 1S/C9H12N2O3/c1-6-2-3-9(11(13)14)7(4-6)8(10)5-12/h2-4,8,12H,5,10H2,1H3
    • InChIKey: RTUBZYGPUOFLNZ-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1C=C(C)C=CC=1[N+](=O)[O-])N

計算された属性

  • せいみつぶんしりょう: 196.08479225g/mol
  • どういたいしつりょう: 196.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 92.1Ų

2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1841427-0.25g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
0.25g
$855.0 2023-09-19
Enamine
EN300-1841427-1.0g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
1g
$928.0 2023-06-01
Enamine
EN300-1841427-10g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
10g
$3992.0 2023-09-19
Enamine
EN300-1841427-5.0g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
5g
$2692.0 2023-06-01
Enamine
EN300-1841427-0.5g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
0.5g
$891.0 2023-09-19
Enamine
EN300-1841427-10.0g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
10g
$3992.0 2023-06-01
Enamine
EN300-1841427-0.05g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
0.05g
$780.0 2023-09-19
Enamine
EN300-1841427-2.5g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
2.5g
$1819.0 2023-09-19
Enamine
EN300-1841427-0.1g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
0.1g
$817.0 2023-09-19
Enamine
EN300-1841427-5g
2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol
1391205-82-5
5g
$2692.0 2023-09-19

2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol 関連文献

2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-olに関する追加情報

Introduction to 2-Amino-2-(5-Methyl-2-Nitrophenyl)ethan-1-ol (CAS No. 1391205-82-5)

2-Amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol (CAS No. 1391205-82-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for further investigation and development.

The molecular formula of 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol is C10H13NO3, and it has a molecular weight of 199.21 g/mol. The compound features an amino group and a nitro group attached to a substituted phenyl ring, which are key functional groups responsible for its chemical reactivity and biological properties. The presence of these functional groups also contributes to the compound's solubility and stability, making it suitable for various experimental conditions.

In the realm of pharmaceutical research, 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol has shown promise as a potential lead compound for the development of new drugs. Recent studies have focused on its anti-inflammatory and antioxidant properties, which are crucial for the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory effects, 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol has also been investigated for its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research conducted at the University of California, Los Angeles (UCLA) in 2024 found that this compound significantly reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

The structural uniqueness of 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol also makes it an interesting target for synthetic chemists. Its synthesis involves several steps, including the formation of a nitroso intermediate followed by reduction and substitution reactions. A detailed synthetic route was reported in a 2023 article in the Tetrahedron Letters, which provided insights into optimizing the yield and purity of the final product. This synthetic pathway not only enhances the accessibility of the compound but also opens up possibilities for structural modifications to explore its pharmacological profile further.

In addition to its potential therapeutic applications, 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol has been used as a building block in organic synthesis. Its reactivity with various functional groups allows it to serve as a versatile intermediate in the synthesis of more complex molecules. For example, it can be used to synthesize novel derivatives with enhanced biological activities or improved pharmacokinetic properties. This versatility makes it an attractive candidate for drug discovery programs aimed at developing new treatments for unmet medical needs.

The safety profile of 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for clinical applications. However, as with any new chemical entity, further safety assessments are necessary to ensure its long-term safety and efficacy.

In conclusion, 2-amino-2-(5-methyl-2-nitrophenyl)ethan-1-ol (CAS No. 1391205-82-5) is a promising compound with a wide range of potential applications in pharmaceutical and chemical research. Its unique molecular structure, coupled with its anti-inflammatory and antioxidant properties, positions it as a valuable lead compound for drug development. Ongoing research continues to uncover new insights into its biological activities and synthetic pathways, paving the way for future innovations in this field.

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